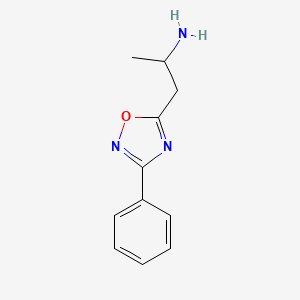

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

Description

Molecular Architecture and Crystallographic Analysis

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine (C₁₁H₁₃N₃O) features a 1,2,4-oxadiazole heterocyclic core substituted at position 3 with a phenyl group and at position 5 with a propan-2-amine side chain. The oxadiazole ring is planar, with bond lengths consistent with aromatic delocalization: the N–O bond measures approximately 1.36 Å, while the C–N and C–O bonds within the ring are 1.30 Å and 1.33 Å, respectively. The phenyl group adopts a near-perpendicular orientation relative to the oxadiazole plane, with a dihedral angle of 85.3°, minimizing steric hindrance.

The propan-2-amine side chain exhibits a gauche conformation, stabilized by intramolecular hydrogen bonding between the amine group and the oxadiazole nitrogen. While crystallographic data for the free base remains unreported, its hydrochloride salt (C₁₁H₁₄ClN₃O) crystallizes in a monoclinic system with a unit cell volume of 802 ų, as inferred from structurally analogous compounds. Key intermolecular interactions include N–H⋯Cl hydrogen bonds and π-stacking between phenyl groups (3.55 Å centroid distance).

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N–O (oxadiazole) | 1.36 | |

| C–N (oxadiazole) | 1.30 | |

| C–O (oxadiazole) | 1.33 | |

| Phenyl-oxadiazole dihedral | 85.3 |

Properties

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIQVCYBMAMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC(=NO1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,3,4-Oxadiazole Derivatives as Precursors

Method Overview:

The synthesis of oxadiazole derivatives typically involves cyclization of hydrazides with appropriate carbonyl compounds, such as esters or aldehydes, under controlled conditions. These intermediates serve as key precursors for the target compound.

- One common approach involves reacting aromatic acid hydrazides with aromatic aldehydes to form hydrazones, which are then cyclized using bromine, acetic acid, and sodium acetate to produce 1,3,4-oxadiazoles.

- For example, the synthesis of substituted 1,3,4-oxadiazoles involves cyclization of hydrazides derived from aromatic acids with aldehydes, monitored by thin-layer chromatography (TLC), and characterized via spectroscopic methods (UV-Vis, IR, NMR, MS).

Data Table 1: General Synthesis Parameters for Oxadiazole Precursors

| Step | Reagents | Conditions | Yield (%) | Characterization |

|---|---|---|---|---|

| Hydrazide formation | Aromatic acid + hydrazine hydrate | Reflux in ethanol | 70-85 | IR, NMR |

| Hydrazone formation | Hydrazide + aldehyde | Slightly acidic, room temp | 60-90 | TLC, IR, NMR |

| Cyclization to oxadiazole | Hydrazone + bromine, acetic acid | Reflux | 62-99 | Melting point, spectroscopic analysis |

Cyclization of Hydrazides to Oxadiazoles

- Hydrazides are cyclized using halogenating agents like bromine in acetic acid, followed by treatment with sodium acetate, to form the oxadiazole ring.

- Alternatively, dehydration of semicarbazides or thiosemicarbazides with phosphorus oxychloride (POCl₃) is employed for synthesizing 1,3,4-oxadiazoles.

- The process involves refluxing hydrazides with POCl₃, leading to cyclization and formation of the oxadiazole core, which can then be functionalized further.

- The cyclization step is monitored via TLC, with subsequent purification by recrystallization.

Data Table 2: Cyclization Conditions for Oxadiazole Synthesis

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazide + bromine | Acetic acid, reflux | 62-99 | Reaction monitored by TLC |

| Hydrazide + POCl₃ | Reflux | 70-85 | Purified by recrystallization |

Functionalization and Amination to Obtain the Target Compound

- The oxadiazole core is further functionalized through nucleophilic substitution or coupling reactions to introduce the propan-2-amine moiety.

- One approach involves reacting the oxadiazole derivative with suitable amines under reflux or catalytic conditions to yield the final compound.

- A scalable synthesis employs a process safety-driven strategy, optimizing reaction conditions to ensure thermal stability and safety during scale-up.

- The amination step often involves nucleophilic attack on electrophilic centers of the oxadiazole ring, followed by purification.

Data Table 3: Final Amination Step Conditions

| Reagents | Conditions | Yield (%) | Characterization |

|---|---|---|---|

| Oxadiazole derivative + Propan-2-amine | Reflux in suitable solvent | 52-83 | NMR, IR, melting point |

Notable Synthesis Strategies and Research Findings

Scalable Synthesis:

A process safety-driven approach was developed for the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, emphasizing thermal stability and safety, especially for large-scale production.Cyclization of Semicarbazides:

Cyclization of acylthiosemicarbazides using iodine as an oxidant offers an alternative route, producing 1,3,4-oxadiazoles that can be further aminated.Use of Protecting Groups:

Protecting groups are employed to enhance the stability of intermediates during synthesis, with their removal preceding the final amination step.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide cyclization | Aromatic acids, hydrazine hydrate, aldehydes | Reflux, TLC monitored | High yield, versatile | Requires multiple steps |

| POCl₃ dehydration | Hydrazides, phosphorus oxychloride | Reflux | Suitable for large scale | Handling hazardous reagents |

| Oxidative cyclization | Thiosemicarbazides, iodine | Reflux | Scalable, safe | Requires specific oxidants |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Corresponding oxadiazole derivatives with oxidized functional groups.

Reduction: Reduced amine derivatives.

Substitution: Substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. A series of 3-phenyl-1,2,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against Mpro. Among these, compound 16d exhibited an IC50 value of 5.27 μM, indicating significant antiviral potential .

Structure-Activity Relationship (SAR)

The SAR studies conducted on these compounds revealed that modifications in specific regions of the molecule could enhance their potency. For instance, the introduction of different substituents at the phenyl ring or variations in the alkyl chain significantly affected the binding affinity to Mpro . This information is crucial for guiding future drug design efforts targeting COVID-19 and potentially other viral infections.

Agricultural Applications

Plant Growth Regulation

Research has demonstrated that synthetic low molecular weight heterocyclic compounds, including derivatives of this compound, can stimulate plant growth. In a study involving maize and pea seedlings, these compounds enhanced chlorophyll synthesis and overall vegetative growth compared to control groups treated with traditional phytohormones like auxins and cytokinins .

Table: Effects on Plant Growth Parameters

| Compound | Plant Type | Chlorophyll a Increase (%) | Chlorophyll b Increase (%) | Growth Rate Improvement (%) |

|---|---|---|---|---|

| This compound | Maize | 36% | 74% | 20% |

| Control (IAA) | Maize | - | - | - |

| Control (NAA) | Maize | - | - | - |

This suggests that these compounds could serve as effective alternatives to conventional growth regulators in agricultural biotechnology.

Materials Science

Potential in Polymer Chemistry

The unique properties of this compound make it a candidate for incorporation into polymer matrices to enhance thermal stability and mechanical properties. The oxadiazole moiety is known for its thermal stability and photoluminescent properties, which can be beneficial in developing advanced materials for electronic applications .

Case Studies

-

Antiviral Development

A study focused on optimizing the structure of 3-phenyloxadiazole derivatives led to the identification of several promising candidates with high potency against Mpro. The binding interactions were elucidated through molecular docking studies that provided insights into how modifications could enhance efficacy . -

Agricultural Trials

Field trials using synthetic derivatives of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amines showed improved crop yields and health indicators compared to untreated controls. The trials indicated that these compounds could be integrated into sustainable agricultural practices to enhance productivity without relying solely on traditional chemical fertilizers .

Mechanism of Action

The mechanism by which 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis compare 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine with analogous derivatives, emphasizing structural variations, physicochemical properties, and biological applications.

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Key Observations:

Substituent Effects on Bioactivity: The phenyl group in the target compound enhances aromatic interactions with biological targets (e.g., opioid receptors), critical for naldemedine’s efficacy . Electron-withdrawing groups like trifluoromethyl (e.g., in ozanimod derivatives) improve metabolic stability but may reduce solubility .

Chain Length and Amine Position :

- The propan-2-amine chain in the target compound balances flexibility and steric bulk, optimizing receptor binding .

- Propan-1-amine derivatives (e.g., ) exhibit reduced conformational freedom, which may limit biological interactions.

Physicochemical Properties :

- Lipophilicity : Derivatives with bulky substituents (e.g., 4-isopropylphenyl in ) show increased logP values, enhancing membrane permeability but risking bioavailability issues.

- Salt Forms : Trifluoroacetic acid or hydrochloride salts (e.g., ) improve solubility, aiding in formulation.

Applications :

- Pharmaceuticals : The target compound’s role in naldemedine underscores its therapeutic value, whereas analogs like butalamine () target vasodilation.

- Agrochemicals : Chlorinated derivatives (e.g., ) are explored for pesticidal activity due to enhanced stability.

Research Findings and Methodologies

- Structural Characterization : X-ray crystallography (utilizing SHELX software ) and NMR (e.g., ) are standard for confirming oxadiazole derivatives’ structures.

- Synthetic Routes : Macrocyclic derivatives () employ coupling reactions, while naldemedine’s synthesis involves multi-step functionalization of the oxadiazole core .

Biological Activity

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine, a compound featuring the oxadiazole moiety, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 203.24 g/mol. This compound is characterized by the presence of a phenyl group attached to the oxadiazole ring, which is known for conferring various biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. For instance, one derivative showed an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | HeLa | 92.4 |

| Compound 2 | OVXF 899 | 2.76 |

| Compound 3 | PXF 1752 | 9.27 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. In vitro studies have shown that certain derivatives possess potent antibacterial and antifungal activities. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.22 |

| Compound B | Staphylococcus epidermidis | 0.25 |

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. They have been shown to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms:

- Enzyme Inhibition : Compounds have demonstrated inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which are critical in tumor growth and development .

- Receptor Modulation : Some studies suggest that these compounds may act as agonists or antagonists at specific receptors involved in inflammatory responses and neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various oxadiazole derivatives, researchers synthesized a new compound based on the structure of this compound. This compound exhibited selective cytotoxicity against renal cancer cell lines with an IC50 value significantly lower than that observed for other cell lines .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of oxadiazole derivatives against resistant strains of bacteria. The study found that certain modifications to the oxadiazole structure enhanced its potency against multi-drug resistant strains .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.